molecular formula C8H6Br2ClNO2 B7880788 Methyl 3-Amino-2,4-dibromo-6-chlorobenzoate

Methyl 3-Amino-2,4-dibromo-6-chlorobenzoate

Cat. No.: B7880788
M. Wt: 343.40 g/mol
InChI Key: DJKGCPPEJRZBKL-UHFFFAOYSA-N
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Description

Methyl 3-Amino-2,4-dibromo-6-chlorobenzoate is a chemical compound with the molecular formula C8H6Br2ClNO2 and a molecular weight of 343.4 g/mol . It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Amino-2,4-dibromo-6-chlorobenzoate typically involves the esterification of 3-Amino-2,4-dibromo-6-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Amino-2,4-dibromo-6-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Oxidation: Formation of nitrobenzoates.

    Reduction: Formation of aminobenzoates.

Scientific Research Applications

Methyl 3-Amino-2,4-dibromo-6-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-Amino-2,4-dibromo-6-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate: Similar structure but different positioning of the bromo and chloro groups.

    Methyl 3-Amino-2,4-dibromo-6-fluorobenzoate: Fluorine substituent instead of chlorine.

    Methyl 3-Amino-2,4-dibromo-6-iodobenzoate: Iodine substituent instead of chlorine.

Uniqueness

Methyl 3-Amino-2,4-dibromo-6-chlorobenzoate is unique due to its specific arrangement of substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in research for developing new chemical entities and understanding structure-activity relationships .

Properties

IUPAC Name

methyl 3-amino-2,4-dibromo-6-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2ClNO2/c1-14-8(13)5-4(11)2-3(9)7(12)6(5)10/h2H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKGCPPEJRZBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1Cl)Br)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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